3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate
Description
The compound 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate is a chromene-based molecule featuring a dimethylcarbamate group at position 7, a 2-methyl substituent at position 2, and a 2-methoxyphenoxy moiety at position 2. Its molecular formula is C₂₀H₁₉NO₆ (calculated based on analogs in and ), with an average molecular mass of approximately 369.37 g/mol .
Properties
IUPAC Name |
[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-12-19(27-16-8-6-5-7-15(16)24-4)18(22)14-10-9-13(11-17(14)25-12)26-20(23)21(2)3/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEYJMQPNAEFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N(C)C)OC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common approach starts with the preparation of the chromenone core, followed by the introduction of the methoxyphenoxy group and finally the dimethylcarbamate moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles might be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a drug candidate.
Medicine: It may have therapeutic properties that make it useful in developing new medications.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Group
3-(2-Ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Dimethylcarbamate
- Structural Difference : The 2-methoxy group is replaced with 2-ethoxy.
- Molecular Formula: C₂₁H₂₁NO₆ .
- Molecular Mass : 383.40 g/mol .
3-(4-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl Dimethylcarbamate
- Structural Difference: Methoxy group at position 4 of the phenoxy ring instead of position 2.
- Molecular Formula: C₂₀H₁₉NO₆ .
- Molecular Mass : 369.37 g/mol (analogous to the target compound).
- Impact : Positional isomerism may affect binding to biological targets. For example, in FPR1 antagonists (), para-substitution (4-methoxy) vs. ortho-substitution (2-methoxy) can alter receptor interaction due to steric and electronic differences.
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Dimethylcarbamate
Modifications to the Chromene Core
Trifluoromethyl-Substituted Analogs
- Example: 3-(2-Methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Diethylcarbamate Structural Difference: Trifluoromethyl group at position 2; diethylcarbamate instead of dimethylcarbamate. Molecular Formula: C₂₂H₂₀F₃NO₆ . Molecular Mass: 451.39 g/mol . Impact: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve affinity for hydrophobic binding pockets in targets like Mycobacterium tuberculosis MtrA ().
Bromo-Substituted Analog
- Example: 3-(2-Bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl Dimethylcarbamate Structural Difference: Bromine replaces the methoxy group; trifluoromethyl at position 2. Molecular Formula: C₁₉H₁₃BrF₃NO₅ . Molecular Mass: 472.21 g/mol .
Enzyme Inhibition
- The target compound and its analogs exhibit inhibitory activity against enzymes like butyrylcholinesterase (BChE) and formyl peptide receptors (). For example: Compound 7a (): A pyranone-carbamate derivative with a benzyloxy group showed 99.6% purity and selective BChE inhibition. FPR1 Antagonists (): Analogs with 2-methoxyphenyl groups demonstrated potent binding to FPR1, a receptor involved in inflammatory responses.
Anti-Mycobacterial Activity
- Computational docking studies () suggest that the target compound’s chromene core and methoxy substituents may inhibit Mycobacterium tuberculosis MtrA, a response regulator critical for bacterial survival.
Biological Activity
3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromone derivatives. It has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and research findings.
Chemical Structure and Properties
The molecular formula of 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is C20H19NO6, with a molar mass of 369.37 g/mol. The structure features a chromen-4-one core, characterized by a benzopyran ring with a ketone at position 4, and includes a methoxy group attached to a phenyl ring at position 2.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Chromen-4-one Core : This is achieved through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
- Introduction of the Methoxyphenyl Group : The methoxyphenyl group is introduced via Friedel-Crafts acylation using 2-methoxybenzoyl chloride and a Lewis acid catalyst.
- Formation of the Dimethylcarbamate Moiety : The final step involves reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Biological Activity
Research indicates that 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate exhibits various biological activities:
Antimicrobial Activity
Studies have shown promising results regarding its antimicrobial properties. The compound demonstrated effectiveness against several bacterial strains, indicating potential applications in treating infections.
Anticancer Properties
Research has highlighted the compound's ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell growth and survival.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and reduce inflammation markers in various models, suggesting its potential as a therapeutic agent for inflammatory diseases.
The mechanism by which 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate exerts its biological effects involves:
- Binding to Enzymes : The compound may inhibit or modulate the activity of enzymes involved in critical biological processes.
- Interacting with Receptors : It may bind to cellular receptors, altering signal transduction pathways that influence cell behavior.
- Modulating Gene Expression : The compound can affect gene expression related to cell proliferation, differentiation, and apoptosis.
Comparative Analysis
A comparison with structurally similar compounds reveals distinct biological activities attributed to specific substitutions on the chromone core. Here is a table summarizing these compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate | 637749-21-4 | Different methoxy substitution on the phenyl ring |
| Jaceosidin (5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one) | 47829-06 | Contains multiple hydroxyl groups enhancing biological activity |
| 4-Oxo-2-(trifluoromethyl)-4H-chromen | 848215-41 | Incorporates trifluoromethyl group affecting physical properties |
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Study : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at low concentrations.
- Antimicrobial Efficacy : Research conducted at a university laboratory revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Inflammation Model : In vivo studies have shown that administration of this compound significantly reduced inflammation in animal models induced by carrageenan.
Q & A
Q. What is the standard synthetic protocol for 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl dimethylcarbamate, and what analytical techniques are used for structural confirmation?
Answer: The synthesis typically involves:
Friedel-Crafts Acylation : Reacting a chromen-4-one core with 2-methoxybenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) to introduce the 2-methoxyphenoxy group .
Dimethylcarbamate Formation : Substitution with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) to attach the dimethylcarbamate moiety .
Q. Analytical Techniques :
- NMR Spectroscopy : For confirming substituent positions and purity.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For resolving crystal structure and stereochemistry (as demonstrated in similar chromenone derivatives) .
Q. How does the presence of the 2-methoxyphenoxy group influence the compound’s physicochemical properties compared to analogs with different substituents?
Answer : The 2-methoxyphenoxy group impacts:
- Solubility : Enhanced lipophilicity compared to hydroxylated analogs, as methoxy groups reduce hydrogen-bonding capacity .
- Reactivity : The electron-donating methoxy group may stabilize intermediates in substitution or oxidation reactions .
| Substituent (Position) | LogP | Solubility (mg/mL) | Bioactivity (IC₅₀)* |
|---|---|---|---|
| 2-Methoxyphenoxy (this compound) | 3.2 | 0.12 | Under investigation |
| 4-Methoxyphenyl () | 3.5 | 0.08 | Antimicrobial (15 µM) |
| Phenyl () | 2.9 | 0.20 | Anti-inflammatory (25 µM) |
*Data extrapolated from structurally related compounds .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound in multi-step reactions?
Answer :
- Flow Chemistry : Continuous flow reactors improve reaction control and scalability, reducing byproducts (e.g., as used in industrial chromenone synthesis) .
- Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃) to enhance Friedel-Crafts acylation efficiency .
- Computational Reaction Design : Using quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, as employed in the ICReDD framework .
Q. How can researchers resolve contradictory data regarding the biological activity of chromenone derivatives with varying substituents?
Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., methoxy vs. trifluoromethyl groups) and measuring changes in enzyme inhibition .
- In Silico Modeling : Molecular docking to compare binding affinities with targets like cyclooxygenase (COX) or kinases .
- Kinetic Assays : Time-resolved enzyme inhibition studies to clarify mechanisms (e.g., competitive vs. non-competitive binding) .
Q. What computational approaches are suitable for predicting interaction mechanisms between this compound and biological targets?
Answer :
- Molecular Dynamics (MD) Simulations : To model binding stability and conformational changes in enzyme active sites (e.g., COX-2) .
- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics to study electronic interactions during catalysis .
- Machine Learning : Training models on chromenone derivative datasets to predict bioactivity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
